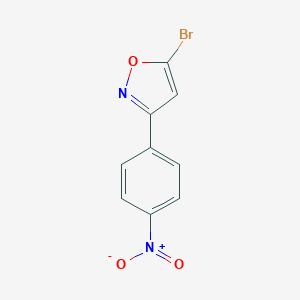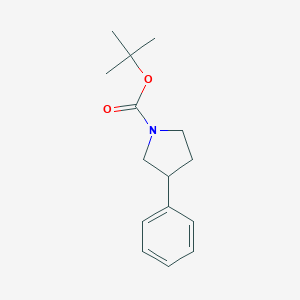
1-Boc-3-Phényl-pyrrolidine
Vue d'ensemble
Description
1-Boc-3-Phenyl-pyrrolidine is a boc-protected cyclic amine . It is used as a building block in the preparation of diastereomers by usually undergoing α’-lithiations and electrophilic substitution reactions . It is also used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Pyrrolidine compounds are synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a number of dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-Phenyl-pyrrolidine include a boiling point of 342.5±42.0 °C, a density of 1.191±0.06 g/cm3 at 20 °C, and a pKa of -1.91±0.40 .
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine, une structure de base dans la 1-Boc-3-Phényl-pyrrolidine, est largement utilisé en chimie médicinale en raison de sa polyvalence et de sa présence dans des composés biologiquement actifs. Il permet une exploration efficace de l'espace pharmacophore, contribue à la stéréochimie et offre une couverture tridimensionnelle accrue . Ce composé peut servir d'échafaudage pour développer de nouveaux médicaments avec des applications potentielles dans le traitement de diverses maladies.
Recherche en stéréochimie
La complexité stéréochimique de la this compound en fait un excellent candidat pour l'étude de l'isomérie et de ses effets sur l'activité biologique. Différents stéréoisomères peuvent se lier à des protéines énantiosélectives de manière unique, conduisant à des profils biologiques variés, ce qui est crucial pour la conception de médicaments .
Synthèse de composés spirocycliques
Ce composé est utilisé comme matière de départ dans la synthèse de tétrahydrofuranne spirocyclique, une structure que l'on retrouve dans divers produits naturels et pharmaceutiques. Le squelette spirocyclique est important pour créer des composés aux propriétés physiques et chimiques uniques .
Bio-réduction des cétones
La this compound est utilisée dans la bio-réduction asymétrique par transfert d'hydrogène des cétones. Ce processus est important pour produire des substances énantiomériquement pures, essentielles pour l'industrie pharmaceutique .
Synthèse d'agents antibactériens
Le composé est impliqué dans la synthèse et l'évaluation antibactérienne des spirorifamycines de type rifabutine. Ces études font partie de la recherche en cours pour développer de nouveaux antibiotiques capables de lutter contre les souches bactériennes résistantes .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring, a common structural motif in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biochemical pathways .
Result of Action
Compounds with a pyrrolidine structure have been associated with various biological activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization
Cellular Effects
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Molecular Mechanism
Pyrrolidine derivatives have been shown to interact with various biomolecules, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Dosage Effects in Animal Models
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Metabolic Pathways
Pyrrolidine derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Subcellular Localization
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Propriétés
IUPAC Name |
tert-butyl 3-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459493 | |
| Record name | 1-Boc-3-Phenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147410-43-3 | |
| Record name | 1-Boc-3-Phenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

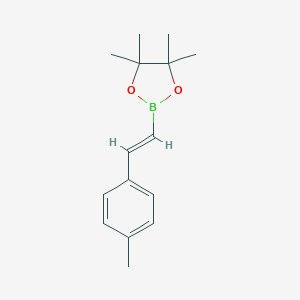
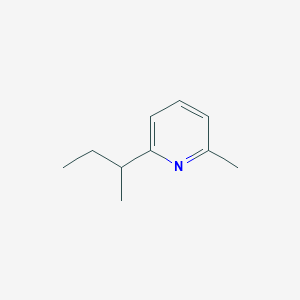
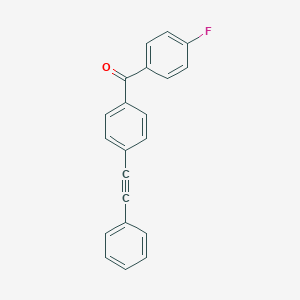
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
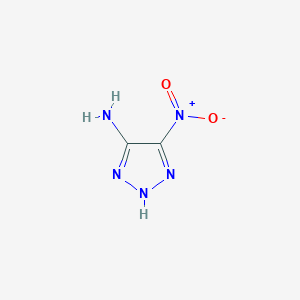
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)



![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

